Eucarvone

Description

Structure

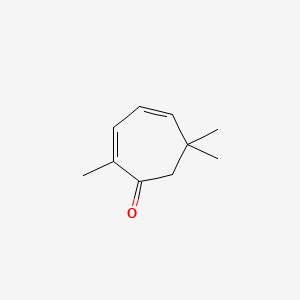

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,6-trimethylcyclohepta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQIURXCUHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198310 | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-93-5 | |

| Record name | Eucarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucarvone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-TRIMETHYL-CYCLOHEPTA-2,4-DIENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCARVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2K49X6B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eucarvone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Structure, Properties, and Biological Significance of a Promising Monoterpenoid

Abstract

Eucarvone, a monoterpenoid ketone with the chemical formula C₁₀H₁₄O, presents a compelling subject for scientific investigation due to its unique chemical structure and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, physicochemical properties, detailed spectroscopic analysis, and insights into its biological activities and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented in a clear and accessible format.

Chemical Identity and Structure

This compound, systematically named 2,6,6-trimethylcyclohepta-2,4-dien-1-one, is a cyclic ketone and a member of the monoterpenoid class of organic compounds.[1] Its structure features a seven-membered ring containing a conjugated diene system and a ketone functional group. The presence of three methyl groups, two of which are geminal, further characterizes its molecular architecture.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2,6,6-trimethylcyclohepta-2,4-dien-1-one[1] |

| Chemical Formula | C₁₀H₁₄O[1] |

| CAS Number | 503-93-5[1] |

| Molecular Weight | 150.22 g/mol [1] |

| Canonical SMILES | CC1=CC=CC(CC1=O)(C)C[1] |

| InChI | InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3[1] |

| InChIKey | QNGQIURXCUHNAT-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Characteristic, pleasant aroma | |

| Boiling Point | 226-227 °C at 760 mmHg | The Good Scents Company |

| Melting Point | < 15 °C | PubChem |

| Density | 0.970 g/cm³ at 20 °C | CAS Common Chemistry |

| Solubility | Slightly soluble in water; Soluble in organic solvents | FooDB |

| logP (o/w) | 2.357 | The Good Scents Company |

| Refractive Index | 1.495-1.499 | PubChem |

Spectroscopic Data

Detailed spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. This section provides a summary of its key spectral features.

UV-Vis Spectroscopy

The conjugated diene system in this compound is responsible for its absorption in the ultraviolet-visible region. The extended conjugation results in a bathochromic shift to longer wavelengths.

Table 3: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| ~303 | Ethanol |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Peaks of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | m or s | C-H Stretch (Alkyl) |

| ~1680 - 1620 | v | C=C Stretch (Alkene) |

| ~1740 - 1690 | s | C=O Stretch (Ketone) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

Table 5: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data to be populated with specific experimental values |

Table 6: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data to be populated with specific experimental values |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation. The fragmentation is influenced by the presence of the carbonyl group and the unsaturated ring system.

Table 7: Key Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | [M]⁺ | |

| 108 | [M - C₃H₆]⁺ | |

| 93 | [M - C₃H₆ - CH₃]⁺ | |

| 82 | [C₅H₆O]⁺ (base peak) |

Biological Activities and Signaling Pathways

While research specifically on this compound is emerging, the biological activities of the structurally similar monoterpenoid, carvone, have been extensively studied and suggest potential therapeutic applications for this compound. Carvone has demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant activities.[2] These effects are often attributed to its ability to interact with cellular membranes and modulate various signaling pathways.

The antimicrobial mechanism of carvone is thought to involve the disruption of the metabolic energy status of microbial cells.[2] Its anti-inflammatory and anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest.

Further research is required to elucidate the specific signaling cascades modulated by this compound. However, based on the activities of related monoterpenoids, potential pathways of interest include the NF-κB and MAPK signaling pathways, which are central to inflammation and cell proliferation.

Caption: Proposed signaling pathway for this compound's biological activity.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from methods used for related cyclic ketones. A detailed, step-by-step protocol for the synthesis of this compound is a critical need for advancing its research. One plausible approach involves the ring expansion of a carvone derivative.

Experimental Workflow for a Proposed Synthesis:

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Protocol: (A detailed, validated experimental protocol for the chemical synthesis of this compound is currently under development and will be a valuable addition to the field.)

Extraction from Natural Sources

This compound can be found in the essential oils of certain plants. Extraction is typically achieved through steam distillation or solvent extraction.

Protocol for Steam Distillation:

-

Plant Material Preparation: The plant material (e.g., leaves, flowers) is harvested and, if necessary, chopped or ground to increase the surface area.

-

Steam Distillation: The prepared plant material is placed in a distillation apparatus. Steam is passed through the material, causing the volatile essential oils, including this compound, to vaporize.

-

Condensation: The steam and essential oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil will typically form a separate layer from the water and can be separated using a separatory funnel.

-

Drying and Storage: The collected essential oil is dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water and then stored in a dark, airtight container.

Analytical Methods for Characterization and Quantification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis and quantification of this compound.

HPLC Method:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection: UV detection at the λmax of this compound (~303 nm).

-

Quantification: Quantification can be achieved by creating a calibration curve using standards of known this compound concentration.

GC-MS Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is suitable.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injection: A split or splitless injection can be used depending on the sample concentration.

-

Temperature Program: A temperature gradient is typically employed to ensure good separation of components.

-

Detection: Mass spectrometry is used for detection, allowing for both identification (based on the mass spectrum) and quantification (based on peak area).

Experimental Workflow for Analytical Characterization:

Caption: General workflow for the analytical characterization of this compound.

Conclusion and Future Directions

This compound is a monoterpenoid with a unique chemical structure and significant potential for further scientific exploration. This technical guide has summarized the current knowledge regarding its chemical and physical properties, spectroscopic characteristics, and potential biological activities. The provided information, including proposed signaling pathways and experimental workflows, is intended to facilitate future research in this area.

Key areas for future investigation include:

-

Development of robust and scalable synthetic methods to ensure a consistent supply for research and potential commercial applications.

-

In-depth investigation of its biological activities through in vitro and in vivo studies to validate the therapeutic potential suggested by related compounds.

-

Elucidation of the precise molecular mechanisms of action and the specific signaling pathways modulated by this compound.

-

Comprehensive toxicological studies to establish its safety profile for potential use in pharmaceutical or other applications.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable natural product for various scientific and therapeutic applications.

References

An In-Depth Technical Guide to 2,6,6-Trimethylcyclohepta-2,4-dien-1-one (Eucarvone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6,6-trimethylcyclohepta-2,4-dien-1-one, a monoterpene ketone commonly known as eucarvone. The document details its chemical identity, synthesis protocols, and extensive spectroscopic data. Furthermore, it delves into the biological activities of this compound, presenting quantitative data on its anti-inflammatory, antimicrobial, and cytotoxic effects. The guide also explores the molecular mechanisms underlying these activities, with a focus on the modulation of key signaling pathways. Experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2,6,6-trimethylcyclohepta-2,4-dien-1-one

Synonyms: this compound

Molecular Formula: C₁₀H₁₄O[1]

Molecular Weight: 150.22 g/mol [1]

CAS Number: 503-93-5[1]

Synthesis of 2,6,6-Trimethylcyclohepta-2,4-dien-1-one

The synthesis of this compound can be achieved through various methods, including the photochemical rearrangement of carvone and a two-step synthesis from (R)-carvone.

Photochemical Synthesis from Carvone

The intramolecular [2+2] photocycloaddition of carvone represents a key step in one synthetic route to a precursor of this compound. The process involves the irradiation of a cyclic enone with UV light (254 nm) to yield a highly strained cyclobutane-fused diketone. While a detailed protocol for the direct conversion to this compound via this method is not extensively documented in readily available literature, the general principles of photochemical synthesis offer a viable pathway. The quantum yield of the photochemical conversion of carvone to its photoproduct, carvonecamphor, has been shown to be dependent on the solvent composition.

Two-Step Synthesis from (R)-Carvone

A concise, two-step synthesis transforms the natural product (R)-carvone into enantiomerically pure morphans, which are structurally related to this compound precursors. This method allows for selective modifications at various positions. The initial step involves the chemoselective epoxidation of the isopropenyl side chain of (R)-carvone using m-chloroperbenzoic acid (mCPBA) without affecting the cyclohexene ring's double bond.[2]

Experimental Protocol: Synthesis of Morphan Scaffold from (R)-Carvone [2]

-

Epoxidation of (R)-Carvone: To a solution of (R)-carvone in dichloromethane (CH₂Cl₂), add m-chloroperbenzoic acid (mCPBA). The reaction is typically stirred at room temperature for approximately 3 hours. This selectively epoxidizes the isopropenyl group.

-

Domino Reaction: The resulting epoxide is then subjected to a domino reaction. This involves an epoxide opening with a primary amine, followed by an intramolecular conjugate addition of the newly formed secondary amine to the α,β-unsaturated ketone. This sequence establishes the morphan scaffold. This reaction is generally carried out in acetonitrile (CH₃CN) with the presence of lithium perchlorate (LiClO₄) under reflux conditions for about 24 hours.

Spectroscopic Data

The structural elucidation of 2,6,6-trimethylcyclohepta-2,4-dien-1-one is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Carvone Derivatives

| Atom | Author Nomenclature | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C9 | C2 | 42.452 | 2.689 |

| C6 | C3 | 43.142 | 2.588, 2.381 |

| C5 | C4 | 31.227 | 2.588, 2.381 |

| C7 | C5 | 146.708 | 6.758 |

| C10 | C6 | 199.815 | - |

| C4 | C7 | 144.633 | - |

| C8 | C8 | 135.424 | - |

| C2 | C9 | 20.533 | 1.754 |

| C3 | C10 | 15.719 | 1.788 |

| C1 | C11 | 110.452 | 4.809, 4.759 |

Note: Data is for (R)-(-)-Carvone, a structural isomer of this compound. Specific data for this compound should be acquired for precise analysis.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Table 2: Characteristic Infrared Absorption Peaks for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | Stretch | 1710-1685 |

| C=C (alkene) | Stretch | ~1650 |

| C-H (sp²) | Stretch | 3100-3020 |

| C-H (sp³) | Stretch | 2960-2850 |

Note: These are general ranges for the respective functional groups and may vary slightly for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of carvone, an isomer of this compound, is well-studied and proceeds through mechanisms like the retro-Diels-Alder reaction. The base peak in the mass spectrum of carvone is often observed at m/z 82, resulting from the loss of an isoprene molecule.[4][5]

Table 3: Key Mass Spectral Fragments for Carvone

| m/z | Proposed Fragment | Fragmentation Pathway |

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion |

| 135 | [C₉H₁₁O]⁺ | Loss of a methyl group |

| 108 | [C₇H₈O]⁺ | Breakage of the isopropenyl moiety |

| 93 | [C₆H₅O]⁺ | Loss of a methyl radical from the m/z 108 fragment |

| 82 | [C₅H₆O]⁺ | Retro-Diels-Alder fragmentation (loss of isoprene) |

Note: This data is for carvone and serves as a reference. The fragmentation pattern of this compound may differ due to its seven-membered ring structure.[4][5]

Biological Activities and Quantitative Data

This compound, often discussed in the broader context of carvones, exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6]

Anti-inflammatory Activity

Carvone and its derivatives have been shown to possess anti-inflammatory properties by reducing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 4: Anti-inflammatory Activity of Carvone Derivatives

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| S-(+)-8-Acetoxycarvone | NO Production Inhibition | Raw 264.7 | 436.5 |

| R-(-)-8-Acetoxycarvone | NO Production Inhibition | Raw 264.7 | 521.8 |

| (5S)-8-Hydroxy-9-methoxycarvone | NO Production Inhibition | Raw 264.7 | 1010 |

Note: These are derivatives of carvone, and the activity of this compound may vary.[2]

Antimicrobial Activity

The antibacterial effects of carvones are attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and depolarization.[6][7]

Table 5: Antimicrobial Activity (IC₅₀) of Related Compounds

| Compound | Microorganism | IC₅₀ (µM) |

| DTBSB | Staphylococcus aureus | 107.28 ± 1.23 |

| DTBSB | Pseudomonas aeruginosa | 129.63 ± 2.50 |

| DTBSB | Candida albicans | 121.04 ± 1.10 |

Note: These values are for a different compound and are provided for context. Specific IC₅₀ values for this compound against various microorganisms are needed for a complete profile.[8]

Cytotoxic Activity

The anticancer potential of carvones has been demonstrated against various cancer cell lines, with mechanisms involving the induction of apoptosis.[6]

Table 6: Cytotoxic Activity (IC₅₀) of Related Compounds against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 1 | HTB-26 (Breast Cancer) | 10-50 |

| Compound 2 | PC-3 (Prostate Cancer) | 10-50 |

| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 |

| 9-methoxycanthin-6-one | A2780 (Ovarian Cancer) | 4.04 ± 0.36 |

| 9-methoxycanthin-6-one | SKOV-3 (Ovarian Cancer) | 5.80 ± 0.40 |

| 9-methoxycanthin-6-one | MCF-7 (Breast Cancer) | 15.09 ± 0.99 |

| 9-methoxycanthin-6-one | HT-29 (Colorectal Cancer) | 3.79 ± 0.069 |

Note: These values are for other compounds and highlight the range of cytotoxic activities observed. Specific IC₅₀ values for this compound are required.[9][10]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related monoterpenes are mediated through their interaction with key cellular signaling pathways.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of carvones are linked to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Studies on (R)-(-)-carvone, a structural isomer of this compound, indicate that it does not interfere with the canonical NF-κB activation pathway, such as the phosphorylation and degradation of IκB-α.[9] However, it is suggested that it may affect the transcriptional activity of NF-κB.[9] The MAPK pathway is a crucial regulator of cellular processes including inflammation, and its modulation by small molecules can have significant therapeutic implications.

Below is a generalized representation of the NF-κB signaling pathway, which is a potential target for the anti-inflammatory action of compounds like this compound.

Anticancer Mechanism of Action

The anticancer activity of related compounds often involves the induction of apoptosis. This process can be initiated through various signaling cascades that lead to the activation of caspases and subsequent programmed cell death. For instance, some natural compounds have been shown to induce apoptosis by modulating the expression of proteins involved in the apoptotic pathway, such as the BCL-2 family proteins and caspases.

The following diagram illustrates a simplified workflow for assessing the cytotoxic and apoptotic effects of a compound like this compound on cancer cells.

Conclusion

2,6,6-Trimethylcyclohepta-2,4-dien-1-one (this compound) is a monoterpene with demonstrated potential for various biological applications. While its synthesis and basic chemical properties are established, a significant portion of the detailed biological activity and mechanistic data is available for its structural isomer, carvone. This guide has compiled the available information and highlighted the need for further research to specifically elucidate the quantitative biological activities and molecular mechanisms of this compound. The provided experimental frameworks and compiled data serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further investigation into specific signaling pathway interactions and the generation of precise quantitative biological data for this compound are critical next steps in its development as a potential therapeutic agent.

References

- 1. This compound | C10H14O | CID 136330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bmse000500 (R)-(-)-Carvone at BMRB [bmrb.io]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antibacterial mechanism of carvacrol and thymol against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Eucarvone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone, a monoterpenoid ketone, is a naturally occurring compound found in the essential oils of various plants. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in different plant species. It further outlines the key experimental methodologies for its isolation and purification, including traditional and modern extraction techniques. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering critical data and procedural insights for the extraction and purification of this compound for further study and application.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plant species, often as a minor or major constituent. The primary plant genera known to contain this compound are Asarum, Artemisia, and Eucalyptus. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the reported concentrations of this compound in the essential oils of various plant species. This data is crucial for selecting appropriate source materials for isolation.

| Plant Species | Family | Plant Part | This compound Concentration (% of Essential Oil) | Reference(s) |

| Asarum heterotropoides | Aristolochiaceae | Rhizomes and Roots | 8.12 - 24.1% | [1][2] |

| Asarum sieboldii | Aristolochiaceae | Not specified | 11.13 - 13.93% | [3] |

| Artemisia roxburghiana | Asteraceae | Not specified | 2.0 - 8.9% | [4][5] |

| Artemisia gmelinii | Asteraceae | Not specified | 0.2% | [6] |

| Eucalyptus stricklandii | Myrtaceae | Leaves | 1.3% | [7] |

Table 1: Quantitative data on this compound content in the essential oils of various plant species.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of effective isolation and purification protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | - |

| Molar Mass | 150.22 g/mol | - |

| Boiling Point | 87-89 °C at 7 Torr | - |

| Appearance | Colorless to pale yellow liquid | - |

| Solubility | Soluble in ethanol and other organic solvents; sparingly soluble in water. | - |

Table 2: Physicochemical properties of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by purification techniques to isolate this compound from other components of the oil.

Experimental Workflow

The general workflow for the isolation and purification of this compound from plant material is depicted in the following diagram.

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Hydrodistillation is a common method for extracting essential oils from plant materials.

Protocol:

-

Plant Material Preparation: The fresh or dried plant material (e.g., rhizomes of Asarum heterotropoides) is coarsely ground to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is set up with a round-bottom flask, a condenser, and a collection vessel.

-

Extraction: The ground plant material is placed in the round-bottom flask and submerged in distilled water. The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, passes through the condenser.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility and density difference, the essential oil separates from the water and can be collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Yield Calculation: The yield of the essential oil is calculated as a percentage of the weight of the initial plant material.

Fractional distillation is employed to separate components of the essential oil based on their boiling points. Since this compound has a specific boiling point, this technique can be used for its initial enrichment.

Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a heating mantle, a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a collection flask.

-

Distillation: The crude essential oil is placed in the round-bottom flask and heated. The temperature is carefully monitored at the top of the fractionating column.

-

Fraction Collection: Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (approximately 87-89 °C at 7 Torr) is collected separately. The efficiency of separation is dependent on the length and packing of the fractionating column.

Column chromatography is a powerful technique for separating individual compounds from a mixture.

Protocol:

-

Column Preparation: A glass column is packed with a stationary phase, typically silica gel or alumina. The choice of stationary phase depends on the polarity of the compounds to be separated.

-

Sample Loading: The this compound-enriched fraction obtained from fractional distillation is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A mobile phase (a solvent or a mixture of solvents) is passed through the column. The polarity of the mobile phase is gradually increased (gradient elution). Compounds with different polarities will travel down the column at different rates.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.

-

Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

For achieving very high purity, preparative HPLC can be employed as a final purification step.

Protocol:

-

System Preparation: A preparative HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) is equilibrated with the mobile phase.

-

Sample Injection: The partially purified this compound sample is dissolved in the mobile phase and injected into the system.

-

Elution and Detection: The sample is eluted with an appropriate mobile phase (e.g., a mixture of acetonitrile and water). The eluate is monitored by a detector (e.g., a UV detector).

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Solvent Removal: The solvent is removed from the collected fraction to obtain highly pure this compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the isolated compound and to confirm its molecular weight and fragmentation pattern, which should match the known data for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the isolated this compound by comparing the obtained spectra with reference spectra.

Logical Relationships in Isolation and Purification

The choice and sequence of purification techniques are critical for the successful isolation of this compound. The following diagram illustrates the logical relationship between the properties of the compound and the selection of the purification method.

References

- 1. The isolation strategy and chemical analysis of oil cells from Asari Radix et Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Composition and Phytotoxic, Antibacterial and Antibiofilm Activity of the Essential Oils of Eucalyptus occidentalis, E. striaticalyx and E. stricklandii - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Eucarvone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone, a monoterpene ketone, is a fascinating molecule with a rich history in organic chemistry. Its unique seven-membered ring structure and conjugated system bestow upon it interesting physical and chemical properties, as well as a range of biological activities. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental methodologies for their determination, and an exploration of its chemical reactivity and potential biological mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 87-89 °C | at 7 Torr |

| 123-125 °C | at 50 Torr | |

| 226-227 °C | at 760 mmHg | |

| Density | 0.970 g/cm³ | at 20 °C |

| Refractive Index | 1.469 | |

| Solubility | Soluble in alcohol and other organic solvents. Slightly soluble in water. | |

| Flash Point | 90.3 °C | |

| logP (o/w) | 2.6 | (Predicted) |

Chemical Properties and Reactivity of this compound

This compound, with its α,β-unsaturated ketone functionality within a seven-membered ring, exhibits a diverse range of chemical reactivity. Key aspects of its chemical behavior are outlined below.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of a related compound, carvone, in CDCl₃ shows characteristic signals for the different protons in the molecule. For this compound, one would expect to see signals corresponding to the methyl groups, the methylene protons, and the vinylic protons of the cycloheptadienone ring. Specific assignments would require experimental data for this compound itself.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum of carvone in CDCl₃ reveals distinct peaks for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.[1][2][3] For this compound, the chemical shifts would be influenced by the seven-membered ring and the positions of the double bonds and methyl groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of carvone displays a strong absorption band for the C=O stretching of the conjugated ketone, typically around 1670 cm⁻¹.[4] Weaker bands for C=C stretching and various C-H stretching and bending vibrations are also present.[4] this compound would exhibit a similar characteristic C=O stretch.

UV-Vis (Ultraviolet-Visible) Spectroscopy: As a conjugated enone, this compound is expected to show a strong π → π* transition in the UV region. For comparison, carvone exhibits a maximum absorption (λmax) around 235-240 nm.[5][6]

Mass Spectrometry (MS): The mass spectrum of carvone shows a molecular ion peak (M⁺) at m/z 150.[2] The fragmentation pattern is complex and provides structural information through the loss of various fragments.[2][7][8] A key fragment for carvone is often observed at m/z 82.[2]

Key Chemical Reactions

This compound participates in a variety of chemical transformations, making it a versatile building block in organic synthesis.

-

Photochemical Rearrangements: Upon irradiation with UV light, this compound undergoes a characteristic intramolecular [2+2] cycloaddition to form photothis compound. This rearrangement is a classic example of pericyclic reactions in photochemistry.

-

Epoxidation: The double bonds in this compound can be selectively epoxidized. Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) typically leads to the epoxidation of the more electron-rich double bond.[9][10]

-

Reduction: The carbonyl group of this compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) to yield eucarveol.[11][12] The double bonds can also be reduced under different conditions, for example, through catalytic hydrogenation.

-

Enolate Chemistry: The presence of α-protons adjacent to the carbonyl group allows for the formation of an enolate anion under basic conditions. This enolate can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the α-position.[13][14]

-

Reactions with Nucleophiles and Electrophiles: The conjugated system in this compound provides two sites for nucleophilic attack: the carbonyl carbon and the β-carbon. The reaction outcome depends on the nature of the nucleophile and the reaction conditions (kinetic vs. thermodynamic control).[15][16] The double bonds can also undergo electrophilic addition reactions.[17][18]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments related to the characterization and synthesis of this compound.

Synthesis of this compound from Carvone

A common laboratory synthesis of this compound involves the rearrangement of carvone hydrobromide.

Procedure:

-

Carvone is dissolved in a suitable solvent, such as acetic acid.

-

Hydrogen bromide (HBr) gas is bubbled through the solution, or an aqueous solution of HBr is added, leading to the formation of carvone hydrobromide.

-

The carvone hydrobromide intermediate is then treated with a base, such as sodium acetate, and heated. This promotes an elimination and rearrangement reaction to yield this compound.

-

The reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether), followed by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

A small volume (typically 1 µL) of the sample is injected into the GC-MS instrument.

-

The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

-

A temperature program is used to elute the components, for example, starting at 50 °C and ramping up to 250 °C.

-

The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

The mass-to-charge ratio of the resulting ions is measured, providing a mass spectrum for this compound.

Biological Activity and Potential Mechanisms of Action

While specific signaling pathways for this compound are not well-documented, its biological activities, including antimicrobial, insecticidal, and phytotoxic effects, suggest potential mechanisms of action based on the known effects of related terpenoids.

Antimicrobial Activity: Terpenoids can disrupt the cell membranes of microorganisms, leading to increased permeability and cell death.[19][20] This is a plausible mechanism for this compound's antimicrobial properties.

Insecticidal Activity: Many essential oil components, including terpenoids, act as neurotoxins in insects. They can interfere with neurotransmitter receptors, such as octopamine or GABA receptors, or ion channels, leading to paralysis and death.[21][22]

Phytotoxicity: The phytotoxic effects of some terpenoids are attributed to the induction of oxidative stress, disruption of cell division, and interference with plant hormone signaling.[12][23]

Below is a logical workflow diagram illustrating a plausible, generalized mechanism of action for the biological activities of this compound, based on the known effects of similar compounds.

Conclusion

This compound is a monoterpene with a well-defined set of physical and chemical properties that make it a subject of ongoing scientific interest. Its reactivity, driven by the conjugated enone system within a flexible seven-membered ring, allows for a variety of chemical transformations. While its specific interactions with biological signaling pathways require further elucidation, its known antimicrobial, insecticidal, and phytotoxic activities suggest promising avenues for future research and development, particularly in the fields of agriculture and pharmacology. This guide provides a solid foundation of technical information to aid researchers in their exploration of this intriguing natural product.

References

- 1. Health Benefits and Pharmacological Properties of Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ppbio.inpa.gov.br [ppbio.inpa.gov.br]

- 3. bmse000500 (R)-(-)-Carvone at BMRB [bmrb.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. CN101891602A - Method for synthesizing carvone - Google Patents [patents.google.com]

- 14. US2837570A - Method of preparing carvone - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. whitman.edu [whitman.edu]

- 19. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro anti-MRSA activity of carvone with gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phytotoxic Activity of Sesquiterpene Lactones-Enriched Fractions from Cynara cardunculus L. Leaves on Pre-Emergent and Post-Emergent Weed Species and Putative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

Eucarvone: A Technical Guide to Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucarvone, a monoterpene ketone, has emerged as a compound of significant interest in the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Introduction

This compound is a naturally occurring monoterpenoid and a constituent of various essential oils. Its chemical structure, characterized by a cycloheptadienone ring, contributes to its notable biological effects. This guide explores the multifaceted pharmacological profile of this compound, presenting a comprehensive resource for researchers investigating its potential as a lead compound for novel therapeutics.

Anticancer Activity

This compound has demonstrated promising cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Human breast cancer (MCF-7) | 45.6 | [1] |

| This compound | Human prostate cancer (PC-3) | 38.2 | [1] |

| This compound | Human lung carcinoma (A549) | 52.1 | [1] |

| L-carvone | Breast cancer (MCF 7) | 1200 | [2] |

| L-carvone | Breast cancer (MDA MB 231) | 1000 | [2] |

| D-Carvone | Human leukemic (Molt-4) | 20 | [3] |

Mechanism of Action: Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

This compound-induced intrinsic apoptosis pathway.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of this compound against various microorganisms.

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 250 | [4] |

| Escherichia coli | 500 | [4] |

| Candida albicans | 125 | [4] |

| Aspergillus niger | 500 | [4] |

| Pseudomonas aeruginosa | >512 | [4] |

| Bacillus subtilis | 256 | [4] |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its mechanism of action involves the inhibition of key pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] Additionally, this compound can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are crucial in transducing inflammatory signals.[5] Specifically, (R)-(-)-carvone has been found to decrease the phosphorylation of c-Jun N-terminal kinase (JNK) 1.[5]

This compound's inhibitory effects on NF-κB and MAPK signaling.

Antioxidant Activity

This compound possesses notable antioxidant properties, enabling it to scavenge free radicals and protect against oxidative stress-induced cellular damage.

Quantitative Data: Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various assays.

| Assay | Antioxidant Capacity | Reference |

| DPPH Radical Scavenging | IC50 = 28.5 µg/mL | [6] |

| ABTS Radical Scavenging | 1.2 mM Trolox equivalents/mg | [6] |

| Oxygen Radical Absorbance Capacity (ORAC) | 2500 µM Trolox equivalents/g | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays cited in this guide.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][10]

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the microbial inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

An In-depth Technical Guide to the Introductory Photochemistry of Eucarvone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one), a monoterpenoid, exhibits a rich and varied photochemistry that is highly dependent on reaction conditions, particularly the solvent polarity and the presence of sensitizers or catalysts. The absorption of ultraviolet light promotes this compound to an excited state, initiating a cascade of rearrangements to yield a variety of structurally complex photoproducts. These transformations, primarily proceeding through intramolecular cycloadditions and sigmatropic shifts, offer valuable pathways for the synthesis of novel bicyclic and other intricate molecular architectures. This guide provides a detailed overview of the core photochemical reactions of this compound, presenting key quantitative data, experimental methodologies, and mechanistic pathways to support researchers in the fields of organic synthesis, photochemistry, and drug development.

Data Presentation: Photoproduct Distribution

The photochemical behavior of this compound is markedly influenced by the reaction medium. In non-polar solvents, a [2+2] intramolecular cycloaddition is the predominant pathway, while irradiation in polar media or on a solid support like silica gel leads to a more complex product mixture arising from different rearrangement pathways.

| Condition | Major Product | Conversion/Yield | Minor Products | Reference | | :--- | :--- | :--- | :--- | | UV irradiation in non-polar solvents (e.g., cyclohexane) | 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one | ~94% conversion | Not specified |[1] | | UV irradiation on silica gel in cyclohexane | 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one | Major | 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one (up to 20%) |[2] | | UV irradiation in alcoholic solution | 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one | Major | Not specified |[3] |

Key Photochemical Transformations and Mechanisms

The photochemistry of this compound is characterized by several key rearrangement pathways, primarily originating from its excited singlet state.

Intramolecular [2+2] Cycloaddition in Non-Polar Solvents

Upon irradiation in non-polar solvents, this compound primarily undergoes an intramolecular [2+2] photocycloaddition to yield 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one. This reaction proceeds via the excitation of the this compound molecule, followed by the formation of a new carbon-carbon bond between the C2 and C5 positions of the cycloheptadienone ring.

Caption: Intramolecular [2+2] Cycloaddition of this compound.

Photochemistry in Polar Media and on Silica Gel

When irradiated in polar solvents or adsorbed on silica gel, this compound exhibits more complex photochemical behavior, leading to the formation of multiple photoproducts. In addition to the [2+2] cycloaddition product, a significant pathway involves a rearrangement to form 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one. This product can then undergo a subsequent photochemical vinylcyclopropane-cyclopentene rearrangement.

Caption: Photochemical Pathways of this compound in Polar Media.

Secondary Photochemical Rearrangements

The primary photoproducts of this compound can undergo further photochemical transformations upon continued irradiation. For instance, 1,4,4-trimethylbicyclo[3.2.0]hept-6-en-2-one can rearrange to 4,4,6-trimethylbicyclo[3.2.0]hept-6-en-2-one via a 1,3-acyl migration.

References

Eucarvone (C10H14O): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, biological activities, and experimental protocols associated with the monoterpenoid eucarvone.

Introduction

This compound, a monoterpenoid ketone with the molecular formula C10H14O, is a naturally occurring compound found in the essential oils of various plants, including Asarum europaeum and certain Eucalyptus species. Characterized by its pleasant, camphor-like aroma, this compound has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, spectroscopic profile, synthesis and extraction methodologies, and its potential therapeutic applications, supported by detailed experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, systematically named 2,6,6-trimethylcyclohepta-2,4-dien-1-one, is a cyclic ketone and a structural isomer of carvone. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H14O | |

| IUPAC Name | 2,6,6-trimethylcyclohepta-2,4-dien-1-one | |

| CAS Number | 503-93-5 | |

| Molar Mass | 150.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 226-227 °C at 760 mmHg | |

| Density | 0.949 g/cm³ | |

| Solubility | Soluble in organic solvents; sparingly soluble in water |

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound exhibits characteristic signals corresponding to its unique proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.0-6.5 | m | 2H | Vinylic protons |

| 5.8-6.0 | m | 1H | Vinylic proton |

| 2.3-2.5 | m | 2H | Allylic protons |

| 1.8-2.0 | s | 3H | Methyl protons (C2) |

| 1.1-1.3 | s | 6H | Gem-dimethyl protons (C6) |

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| 120-150 | Vinylic carbons |

| ~50 | Quaternary carbon (C6) |

| 20-40 | Aliphatic carbons |

| ~20 | Methyl carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1650 | Strong | C=O stretch (conjugated ketone) |

| ~1600 | Medium | C=C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak and characteristic fragmentation patterns. The fragmentation of the structurally similar carvone suggests that a retro-Diels-Alder reaction is a likely fragmentation pathway.

| m/z | Relative Intensity | Proposed Fragment |

| 150 | [M]⁺ | Molecular ion |

| 135 | [M-CH₃]⁺ | |

| 107 | [M-C₃H₇]⁺ | |

| 93 | [M-C₄H₇O]⁺ | |

| 82 | [C₅H₆O]⁺ (from retro-Diels-Alder) |

Synthesis and Extraction

Synthesis of this compound

While several synthetic routes to this compound and its derivatives exist, a common laboratory-scale synthesis involves the rearrangement of carvone derivatives. A detailed experimental protocol for a related transformation is provided below as a representative example.

Experimental Protocol: Synthesis of a Carvone Derivative (Illustrative)

This protocol describes the synthesis of a carvone derivative, which can be a precursor or analogue to this compound, illustrating common synthetic methodologies in this chemical space.

-

Epoxidation of Carvone: To a solution of (R)-(-)-carvone (1.5 g, 10 mmol) in methanol (20 mL) at 0 °C, add a 30% aqueous solution of hydrogen peroxide (3.4 mL, 30 mmol) followed by a 6 M aqueous solution of sodium hydroxide (1.7 mL, 10.2 mmol).

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

-

Rearrangement to this compound Analogue: The crude epoxide is then subjected to acid-catalyzed rearrangement. Dissolve the crude epoxide in dichloromethane (50 mL) and add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound analogue.

Extraction of this compound from Plant Material

This compound can be isolated from essential oils of plants like Asarum europaeum. A general protocol for the extraction of essential oils is provided.

Experimental Protocol: Hydrodistillation of Essential Oil

-

Collect fresh or dried plant material (e.g., rhizomes of Asarum europaeum).

-

Grind the plant material to a coarse powder.

-

Place the powdered material in a round-bottom flask and add distilled water to cover the material.

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for 3-4 hours, collecting the essential oil.

-

Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.

-

The resulting essential oil can be further analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide array of pharmacological properties, making it a molecule of significant interest for drug development.

Antimicrobial and Antifungal Activity

This compound has demonstrated efficacy against various pathogenic bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Data not specifically available for this compound. Related monoterpenes show activity in the range of 100-1000 µg/mL. | |

| Escherichia coli | Data not specifically available for this compound. Related monoterpenes show activity in the range of 200-2000 µg/mL. | |

| Candida albicans | Data not specifically available for this compound. Related monoterpenes show activity in the range of 50-500 µg/mL. |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (microorganism in broth without this compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties, likely through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are involved in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.

Signaling Pathway: Arachidonic Acid Cascade and Inflammation

Caption: this compound's anti-inflammatory mechanism involves the inhibition of COX and LOX enzymes.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on COX enzymes.

Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. The antioxidant capacity can be evaluated using various in vitro assays.

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Data not specifically available for this compound. | |

| ABTS Radical Scavenging | Data not specifically available for this compound. |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound in methanol.

-

In a 96-well plate, mix the this compound solutions with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Signaling Pathway: Nrf2-ARE Antioxidant Response

This compound may exert its antioxidant effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses.

Caption: this compound may activate the Nrf2-ARE pathway, leading to the expression of antioxidant genes.

Insecticidal Activity

This compound has shown potential as a natural insecticide against various insect pests. Its efficacy is typically evaluated by determining the lethal concentration (LC50), the concentration that causes 50% mortality in a test population.

| Insect Species | LC50 | Reference |

| Aedes aegypti (mosquito larvae) | Data not specifically available for this compound. Related monoterpenes show LC50 values in the range of 20-100 ppm. | |

| Tribolium castaneum (red flour beetle) | Data not specifically available for this compound. |

Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

-

Rear Aedes aegypti larvae to the late third or early fourth instar stage.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol) and then in water.

-

In beakers or cups, expose groups of 20-25 larvae to 100 mL of each this compound concentration.

-

A control group with the solvent and water but without this compound should be included.

-

Record larval mortality after 24 and 48 hours of exposure.

-

Calculate the LC50 value using probit analysis.

Conclusion

This compound (C10H14O) is a versatile monoterpenoid with a promising profile of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties. This technical guide has provided a detailed overview of its chemical characteristics, spectroscopic data, synthesis, and experimental protocols for evaluating its biological effects. While further research is needed to fully elucidate its mechanisms of action and to obtain more extensive quantitative data, this compound represents a valuable lead compound for the development of new therapeutic agents and environmentally friendly pesticides. The information compiled herein is intended to facilitate and inspire future research in this exciting area.

Eucarvone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Introduction

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpene ketone that has garnered interest in the scientific community due to its unique chemical structure and diverse biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its synthesis from the readily available natural product carvone, its physicochemical and spectroscopic properties, and its potential applications in drug development and other industries. The information presented herein is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the study of terpenes and their rearrangements. The initial transformation of carvone, a major constituent of spearmint and caraway essential oils, into a new isomeric ketone was a significant finding in the late 19th and early 20th centuries. This rearrangement reaction, which involves the expansion of the six-membered ring of carvone to the seven-membered ring of this compound, was a subject of fascination for early organic chemists.

A key historical method for the preparation of this compound involves the treatment of carvone hydrobromide with a weak base. This reaction proceeds through a Favorskii-type rearrangement mechanism, leading to the formation of the cycloheptadienone ring system characteristic of this compound. This transformation was crucial in elucidating the structural relationship between these two isomeric monoterpenes and contributed to the broader understanding of molecular rearrangements in organic chemistry.

Synthesis of this compound from Carvone

The primary synthetic route to this compound utilizes carvone as the starting material. The conversion can be achieved through various methods, with the rearrangement of carvone hydrobromide being a classical approach.

Experimental Protocol: Synthesis of this compound from Carvone Hydrobromide

This protocol outlines a general procedure for the synthesis of this compound from carvone via the hydrobromide intermediate.

Materials:

-

(R)-(-)-Carvone

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Quinoline

-

Round-bottom flask

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Formation of Carvone Hydrobromide: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-(-)-carvone in diethyl ether. Cool the solution in an ice bath. Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid with vigorous stirring. A white precipitate of carvone hydrobromide should form. Continue stirring for an additional 30 minutes in the ice bath.

-

Isolation of Carvone Hydrobromide: Isolate the carvone hydrobromide precipitate by vacuum filtration and wash it with cold diethyl ether.

-

Rearrangement to this compound: In a clean, dry round-bottom flask, suspend the carvone hydrobromide in a suitable high-boiling solvent such as quinoline. Heat the mixture with stirring. The carvone hydrobromide will dissolve, and the rearrangement to this compound will occur. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash it sequentially with dilute hydrochloric acid (to remove quinoline), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Distillation: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.

Caption: Experimental workflow for the synthesis of this compound from Carvone.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 210-212 °C at 760 mmHg |

| Density | 0.949 g/cm³ at 20 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

| CAS Number | 503-93-5 |